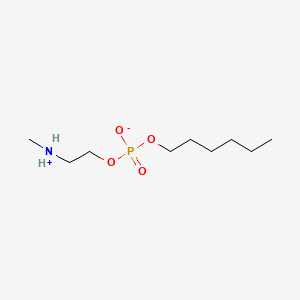
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is a chemical compound with the molecular formula C10H24NO4P It is an ester derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a hexyl group and another by a 2-(methylamino)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester typically involves the esterification of phosphoric acid with hexanol and 2-(methylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
H3PO4+C6H13OH+HOCH2CH2NHCH3→C6H13OPO3CH2CH2NHCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The reaction mixture is typically heated to around 100°C to drive the esterification process to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce hexanol and 2-(methylamino)ethanol.
Applications De Recherche Scientifique
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.
Biology: The compound can be used in studies involving phosphorylation and dephosphorylation processes.
Industry: The compound is used in the production of flame retardants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester involves its ability to interact with various molecular targets through phosphorylation. The ester groups can be hydrolyzed to release phosphoric acid, which can then participate in phosphorylation reactions. These reactions are crucial in regulating cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, monohexyl ester
- Phosphoric acid, mono(2-(methylamino)ethyl) ester
- Phosphoric acid, monoethyl ester
Uniqueness
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is unique due to the presence of both a hexyl group and a 2-(methylamino)ethyl group. This dual substitution provides the compound with distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.
Propriétés
Numéro CAS |
104702-32-1 |
|---|---|
Formule moléculaire |
C9H22NO4P |
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
hexyl 2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C9H22NO4P/c1-3-4-5-6-8-13-15(11,12)14-9-7-10-2/h10H,3-9H2,1-2H3,(H,11,12) |
Clé InChI |
NYGAMHRIFHIGKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)([O-])OCC[NH2+]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


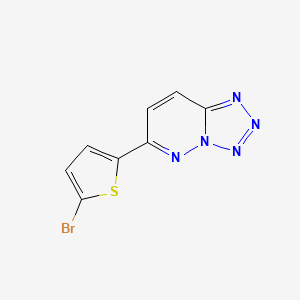
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
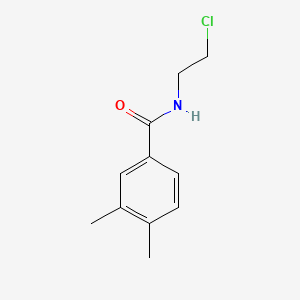
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
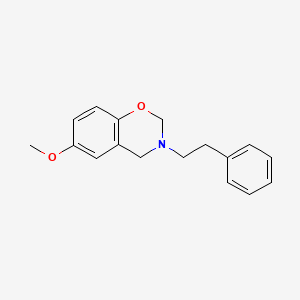
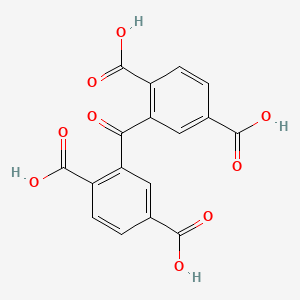
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
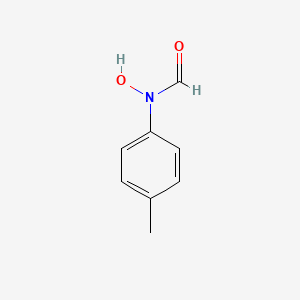


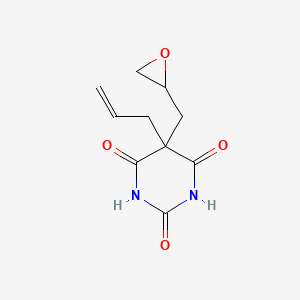
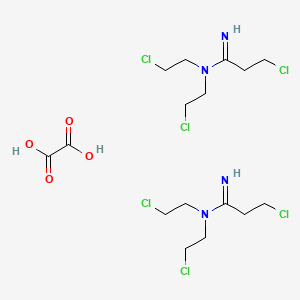
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
